molecular formula C16H17N3O3S2 B268843 N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Numéro de catalogue B268843
Poids moléculaire: 363.5 g/mol
Clé InChI: VYVOHWASTHEPEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

Mécanisme D'action

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation, which is necessary for downstream signaling in the B-cell receptor pathway. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have anti-inflammatory effects. In a study published in the journal Arthritis Research & Therapy, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit the production of pro-inflammatory cytokines in macrophages, which play a key role in the pathogenesis of rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell activation. Overall, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide represents a promising therapeutic option for the treatment of B-cell malignancies and other diseases associated with dysregulated B-cell function.

Méthodes De Synthèse

The synthesis of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, including the preparation of the key intermediate 4-amino-N-(2-methoxyethyl)benzamide, which is then reacted with thienyl isocyanate and carbon disulfide to form the thienylcarbonyl isothiocyanate intermediate. This intermediate is then reacted with 4-amino-N-(2-methoxyethyl)benzamide to form the final product, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

Applications De Recherche Scientifique

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in the journal Blood, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit BTK activity and induce apoptosis in CLL cells, both in vitro and in vivo. Another study published in the journal Leukemia demonstrated the efficacy of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide in the treatment of MCL, with significant tumor growth inhibition observed in mouse xenograft models.

Propriétés

Nom du produit

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

Formule moléculaire

C16H17N3O3S2

Poids moléculaire

363.5 g/mol

Nom IUPAC

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O3S2/c1-22-9-8-17-14(20)11-4-6-12(7-5-11)18-16(23)19-15(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,17,20)(H2,18,19,21,23)

Clé InChI

VYVOHWASTHEPEQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.